5-Isobutoxy-isophthalic acid monomethyl ester
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Overview
Description
5-Isobutoxy-isophthalic acid monomethyl ester is an organic compound that belongs to the class of isophthalic acid derivatives It is characterized by the presence of an isobutoxy group and a monomethyl ester group attached to the isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutoxy-isophthalic acid monomethyl ester typically involves the esterification of 5-isobutoxy-isophthalic acid. One common method is the reaction of 5-isobutoxy-isophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-isobutoxy-isophthalic acid.
Reduction: The major product is 5-isobutoxy-isophthalic alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
5-Isobutoxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-isophthalic acid monomethyl ester depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The isobutoxy group can participate in various substitution reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary based on the context of its use in biological or industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-isophthalic acid: Similar in structure but contains a hydroxyl group instead of an isobutoxy group.
5-Methoxy-isophthalic acid: Contains a methoxy group instead of an isobutoxy group.
Dimethyl isophthalate: A diester derivative of isophthalic acid.
Uniqueness
5-Isobutoxy-isophthalic acid monomethyl ester is unique due to the presence of both an isobutoxy group and a monomethyl ester group, which impart distinct chemical and physical properties. These structural features make it a versatile compound for various synthetic and industrial applications.
Properties
IUPAC Name |
3-methoxycarbonyl-5-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(2)7-18-11-5-9(12(14)15)4-10(6-11)13(16)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDFUAUTOIGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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